Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')gadolinium
Overview
Description
Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')gadolinium, commonly known as Gd(TTHA)3-, is a lanthanide chelate that has been extensively studied for its potential applications in medical imaging and diagnosis. This compound is a paramagnetic contrast agent that can enhance the signal intensity of magnetic resonance imaging (MRI) scans, making it a valuable tool in the diagnosis of various diseases and conditions.
Scientific Research Applications
1. Structural Analysis
The crystal and molecular structure of similar compounds, such as tris-(2,2,6,6-tetramethylheptane-3,5-dionato)lutetium(III), has been extensively studied using X-ray diffraction methods. These studies reveal detailed atomic parameters and the geometry of chelate rings around the central metal ion, providing critical insights into the molecular structure of these compounds (Onuma, Inoue & Shibata, 1976).
2. Lanthanide Complexes and Their Stability
Tris(2,2,6,6-tetramethylheptane-3,5-dionato)-holmium and other lanthanide complexes have been the subject of research to determine their stoichiometry and stability constants. These studies are pivotal in understanding the interactions and stability of these complexes in various solvents, which is essential for their application in diverse scientific fields (Catton, Hart & Moss, 1976).
3. Triboluminescent Lanthanide Complexes
Research has been conducted on isostructural triboluminescent lanthanide complexes, including those with Tris(2,2,6,6-tetramethylheptane-3,5-dionato) as ligands. Such studies are crucial for understanding the luminescent properties of these complexes and their potential applications, like in the development of damage sensors in composite materials (Clegg et al., 2000).
4. Gadolinium-doped Organosilicon Films
Thin organosilicon films doped with gadolinium using tris(2,2,6,6-tetramethyl-3-5-heptanedionato)gadolinium(III) have been prepared and studied. This research is significant in the field of materials science, especially for applications involving luminescent centers and light-guide matrices (Tyczkowski, Szymanowski & Dargis, 1999).
5. Near-Infrared Luminescence Sensing
Tris(β-diketonato)lanthanides, including those with Tris(2,2,6,6-tetramethylheptane-3,5-dionato) ligands, have been explored as luminescent sensing probes. These probes are specific to biological substrates like glutamic acid and aspartic acid, indicating potential applications in proteomics, metabolomics, food science, and astrobiology (Tsukube, Yano & Shinoda, 2009).
properties
IUPAC Name |
gadolinium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Gd/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHFYRREQBVMBY-LWTKGLMZSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Gd+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Gd+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57GdO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')gadolinium | |
CAS RN |
14768-15-1 | |
Record name | Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')gadolinium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014768151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')gadolinium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.289 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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